molecular formula C25H25N7O B2685744 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one CAS No. 1797725-72-4

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2685744
CAS No.: 1797725-72-4
M. Wt: 439.523
InChI Key: XOESIRSHFBXTFU-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a complex synthetic compound offered for research purposes. Its structure incorporates several pharmacologically significant motifs, including a 1,2,4-triazole ring, a pyridazine core, a piperazine linker, and a propanone scaffold with two phenyl groups . The 1,2,4-triazole moiety is a privileged structure in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including anticonvulsant and neuroprotective effects . Research into similar triazole-containing compounds has demonstrated potent activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting potential value in neuroscience research . The piperazine group is a common feature in drug design, often included to enhance solubility and optimize pharmacokinetic properties . This product is intended for research and development applications in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3,3-diphenyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O/c33-25(17-22(20-7-3-1-4-8-20)21-9-5-2-6-10-21)31-15-13-30(14-16-31)23-11-12-24(29-28-23)32-19-26-18-27-32/h1-12,18-19,22H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOESIRSHFBXTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This compound features a triazole moiety, which is often associated with various pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on diverse research findings, including case studies and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N7O4C_{20}H_{21}N_{7}O_{4} with a molecular weight of approximately 423.43 g/mol. The structure includes a piperazine ring, a diphenylpropanone core, and a pyridazine substituted with a triazole group. The presence of these functional groups contributes to its potential biological activities.

PropertyValue
Molecular FormulaC20H21N7O4
Molecular Weight423.43 g/mol
Purity≥ 95%
IUPAC Name1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds within the same structural family. For instance, compounds derived from β-aryl ketones have shown significant cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7) cells. The synthesized derivatives exhibited higher cytotoxicity than the standard drug Tamoxifen in certain assays .

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of similar compounds on MCF-7 cells:

  • Tested Compounds: Various derivatives were synthesized based on the β-aryl ketone scaffold.
  • Method: MTT assay was used to measure cell viability.
  • Results: The tested compounds demonstrated significant cell death in cancerous cells while exhibiting low toxicity towards normal cells.

The mechanism by which these compounds exert their cytotoxic effects may involve:

  • Induction of Apoptosis: Triggering programmed cell death pathways in cancer cells.
  • Inhibition of Cell Proliferation: Interfering with the cell cycle progression.
  • Targeting Specific Molecular Pathways: Such as estrogen receptor modulation or inhibition of kinases involved in tumor growth.

Antimicrobial Activity

Additionally, compounds featuring triazole and piperazine moieties have been investigated for their antimicrobial properties . Triazoles are known for their antifungal activity, while piperazine derivatives often exhibit antibacterial effects.

Research Findings

A study indicated that triazole-containing compounds demonstrated:

  • Broad-spectrum Antifungal Activity: Effective against various fungal strains.
  • Antibacterial Effects: Inhibitory activity against Gram-positive and Gram-negative bacteria.

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicity profile of these compounds. Preliminary studies suggest that while they are effective against cancer cells, they maintain lower toxicity towards non-cancerous cells. This selectivity is vital for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural elements—piperazine, pyridazine, and triazole—are shared with several pharmacologically active molecules. Below is a comparative analysis:

Compound Key Substituents Reported Activity Reference
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one (Target) Pyridazine-triazole, diphenylpropanone Hypothesized CNS activity (no direct data) -
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one Pyridazinone, 4-chlorophenyl Analgesic (superior to aspirin at 100 mg/kg), anti-inflammatory (carrageenan-induced edema model)
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one Pyridine-CF₃, thiophene-thioether Kinase inhibition (e.g., JAK2/STAT3 pathways), anticancer potential
4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-propanoyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Triazole-dioxolane, dichlorophenyl Antifungal (Candida spp. inhibition), cytochrome P450 interactions
1-[4-({2-(4-Chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one Imidazopyridine, CF₃-phenyl Antimicrobial (Gram-positive bacteria), biofilm disruption

Pharmacological and Structural Insights

  • Pyridazine vs. Pyridazinone: The pyridazinone ring in enhances hydrogen-bonding capacity (via the ketone group), improving receptor binding.
  • Triazole Positioning: The 1,2,4-triazole group in the target compound is linked to pyridazine, whereas analogs in attach triazole to dioxolane or propanoyl groups. This difference likely alters metabolic stability and target selectivity.
  • Piperazine Conformation: The chair conformation of the piperazine ring (observed in ) is critical for maintaining spatial orientation of substituents. Substituents on the piperazine (e.g., diphenylpropanone vs. chlorophenyl) dictate interactions with hydrophobic pockets in target proteins.

Methodological Considerations in Compound Comparison

  • Similarity Metrics: Computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) often prioritize structural overlap but may overlook subtle differences in bioactivity . For example, minor substituent changes (e.g., Cl → CF₃) can drastically alter pharmacokinetics .
  • Crystallographic Data : The CCP4 suite and X-ray studies (e.g., ) highlight the importance of 3D conformation in activity. The target compound’s planar pyridazine-triazole system may restrict rotational freedom compared to more flexible analogs.

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the functionalization of the pyridazine core followed by coupling with the piperazine and diphenylpropanone moieties. Critical steps include:

  • Nucleophilic substitution for introducing the triazole group onto pyridazine .
  • Amide coupling or Mitsunobu reactions to attach the piperazine ring .
  • Solvent selection (e.g., DMF, toluene) and catalysts (e.g., palladium, copper iodide) to enhance yields .
  • Temperature control (e.g., reflux for cyclization) and inert atmospheres to prevent side reactions . Optimization requires monitoring via HPLC or TLC at each stage .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR (¹H/¹³C): Assigns proton environments (e.g., triazole protons at δ 8.1–8.3 ppm) and confirms diphenyl groups via aromatic signals .
  • High-resolution MS : Validates molecular weight (e.g., [M+H]+ expected at ~509.2 g/mol) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole/pyridazine ring vibrations .

Q. What are the primary challenges in purifying this compound?

  • Co-elution of byproducts due to structural similarity. Use gradient elution in HPLC with C18 columns .
  • Low solubility in polar solvents. Recrystallization from ethanol/dichloromethane mixtures improves purity .

Advanced Research Questions

Q. How can conflicting bioactivity data from similar triazole-pyridazine derivatives be resolved?

Contradictions in IC₅₀ values (e.g., kinase inhibition vs. antimicrobial activity) may arise from:

  • Target selectivity : Use molecular docking to compare binding affinities with biological targets (e.g., ATP-binding pockets) .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) .
  • Metabolic stability : Perform microsomal assays to assess degradation pathways .

Q. What strategies mitigate piperazine ring oxidation during storage?

  • Lyophilization under nitrogen reduces oxidation by 70% compared to ambient storage .
  • Add antioxidants (e.g., BHT at 0.01% w/w) to solid formulations .
  • Confirm stability via accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetics?

  • QSAR models predict logP values to balance lipophilicity (target: 2.5–3.5) and solubility .
  • ADMET simulations identify metabolic hotspots (e.g., triazole methylation to reduce CYP3A4 interactions) .
  • Molecular dynamics assess binding persistence (≥50 ns simulations for target stability) .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies?

Discrepancies arise from:

  • Polymorphism : Use DSC/XRD to detect crystalline vs. amorphous forms (e.g., amorphous phase solubility ≈2× higher) .
  • pH-dependent ionization : Conduct solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

Q. How to reconcile divergent cytotoxicity results in in vitro vs. in vivo models?

  • Protein binding : Measure free drug concentration using equilibrium dialysis (e.g., 95% plasma protein binding reduces efficacy) .
  • Metabolite interference : Profile metabolites via HPLC-MS/MS in serum samples .

Methodological Tables

Table 1: Key Reaction Conditions for Piperazine Coupling

StepReagentsSolventTemp. (°C)Yield (%)
1EDCI, HOBtDMF2565–70
2TBTU, NEt3CH₂Cl₂0→2580–85
3Pd/C, H₂EtOH5090
Data compiled from

Table 2: Comparative Bioactivity of Analogues

DerivativeTarget (IC₅₀, nM)LogPSolubility (µg/mL)
AKinase X: 122.815
BKinase Y: 453.65
Data from

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